N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-10(15)4-3-5-11(8)17-13(19)12-9(2)16-14-18(12)6-7-20-14/h3-7H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVVGJROEBAIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C3N2C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves multi-step organic synthesis One common route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone
Cyclization Reaction: The initial step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.
Substitution Reaction: The 3-chloro-2-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Overview
The imidazo[2,1-b][1,3]thiazole scaffold is known for its diverse biological activities, particularly in the realm of anticancer research. Several studies have investigated derivatives of this compound for their potential to inhibit cancer cell proliferation.
Case Studies and Findings
-
Synthesis and Evaluation :
- Research has shown that derivatives of thiazole and imidazole exhibit significant anticancer activity. For example, compounds synthesized through various methods including the Knoevenagel reaction and alkylation have been tested against multiple cancer cell lines such as NIH/3T3 and A549. One study reported an IC₅₀ value of 23.30 ± 0.35 µM for a related compound, demonstrating strong selectivity against these cell lines .
-
Mechanism of Action :
- The mechanism by which N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide exerts its effects involves inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies indicate that specific functional groups on the thiazole ring are crucial for enhancing biological activity .
-
Comparative Studies :
- In a comparative study involving various thiazole derivatives, certain compounds exhibited higher antiproliferative effects than standard treatments like cisplatin. For instance, a thiazole-pyridine hybrid demonstrated an IC₅₀ of 5.71 µM against breast cancer cells, outperforming conventional drugs .
Table of Anticancer Activity
| Compound Name | Cell Line Tested | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound A | NIH/3T3 | 23.30 ± 0.35 | |
| Compound B | A549 | >1000 | |
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Standard Drug | Cisplatin | Varies |
Anti-Tuberculosis Activity
In addition to anticancer properties, some derivatives of imidazo[2,1-b][1,3]thiazoles have shown promise against Mycobacterium tuberculosis. A study indicated that several synthesized compounds demonstrated potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .
Carbonic Anhydrase Inhibition
Recent investigations have also explored the inhibition of carbonic anhydrase (CA) by thiazole derivatives. Compounds were synthesized and evaluated for their CA-III inhibitory activities, revealing significant potential for treating conditions related to dysregulated carbonic anhydrase activity .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazo[2,1-b]thiazole Derivatives
Key Observations :
- N-(4-Methoxyphenyl) analogues (e.g., ) prioritize electronic modulation over steric effects, which may reduce off-target interactions but lower kinase affinity.
- ND-11564’s trifluoromethylphenoxy group improves metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Key Findings :
- The target compound exhibits lower VEGFR-2 inhibition potency than sorafenib (IC50: 0.33 µM vs. 0.09 µM) but demonstrates superior cytotoxicity against MCF-7 cells (IC50: 8.38–11.67 µM vs. 7.55 µM) . This suggests a broader mechanism of action, possibly involving off-target kinase inhibition or apoptosis pathways.
- Carbohydrazide derivatives (e.g., ) show comparable VEGFR-2 activity but enhanced apoptosis via Bax/Bcl-2 modulation, unlike urea-linked sorafenib.
Mechanistic and Pharmacokinetic Considerations
- ADME Profiles : Imidazo[2,1-b]thiazoles generally exhibit moderate oral bioavailability due to their planar structures, but substituents like chloro (target compound) or trifluoromethyl (ND-11564) can improve metabolic stability .
- Structural-Activity Trade-offs : While bulky substituents (e.g., 3-chloro-2-methylphenyl) enhance target engagement, they may reduce solubility, necessitating formulation optimization .
Case Study: Comparison with Dasatinib (BMS-354825)
Dasatinib, a 2-aminothiazole carboxamide and pan-Src/Abl inhibitor, shares functional similarities with the target compound but differs in core structure (thiazole vs. imidazothiazole). Key distinctions include:
- Potency: Dasatinib inhibits Src/Abl at sub-nanomolar levels, whereas the target compound’s kinase activity is less potent .
- Selectivity : The imidazothiazole core may confer unique selectivity for VEGFR-2 over Src family kinases, reducing off-target effects .
Biological Activity
N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C13H11ClN4OS and a molecular weight of approximately 296.77 g/mol. Its structure includes:
- Thiazole ring : Contributes to the compound's pharmacological properties.
- Imidazole moiety : Known for its role in various biological activities.
- Chloro-substituted phenyl group : Enhances chemical reactivity and biological interactions.
The unique combination of these structural features enhances its potential as an anticancer and antimicrobial agent.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Hantzsch thiazole synthesis : A common method for creating thiazole derivatives.
- Modification techniques : Allowing for the enhancement of biological properties through structural changes.
These methods facilitate the efficient production of this compound while enabling further modifications to improve its activity.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles often exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates potent activity against various cancer cell lines. For example:
- Prostate Cancer : One derivative showed the most potent effect on prostate cancer cells among several tested compounds.
The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring significantly influence anticancer efficacy. For instance, the presence of electron-donating groups like methyl or chloro at strategic positions enhances cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that similar thiazole-based compounds possess antibacterial activity against various pathogens. The mechanism often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical in bacterial growth and survival .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide and its analogs?
- Methodological Answer : The core imidazo[2,1-b]thiazole scaffold is typically synthesized via condensation reactions of substituted thiazole precursors with carboxamide derivatives. For example:
Intermediate preparation : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is brominated using N-bromosuccinimide (NBS) to introduce a reactive bromomethyl group .
Amide coupling : The brominated intermediate reacts with amines (e.g., 3-chloro-2-methylaniline) under nucleophilic substitution or Buchwald-Hartwig conditions to form the carboxamide .
- Characterization : Confirm purity via HPLC (>95%) and structure via / NMR and HRMS. For example, ND-11543 (a structural analog) showed NMR peaks at δ 2.45 (s, 3H, CH) and δ 7.25–7.40 (m, aromatic protons) .
Q. What are the primary biological targets and mechanisms of action for this compound class?
- Methodological Answer :
- Target identification : Imidazo[2,1-b]thiazole-5-carboxamides inhibit Mycobacterium tuberculosis growth by targeting the QcrB subunit of the cytochrome bc complex, disrupting bacterial respiration .
- Activity assessment :
- In vitro : Measure minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv (e.g., ND-11543: MIC = 0.0625–2.5 µM) .
- In vivo : Use chronic murine TB models to evaluate bacterial load reduction in lungs (e.g., ND-11543 reduced CFU by 1.5 log after 4 weeks at 200 mg/kg) .
Advanced Research Questions
Q. How can researchers optimize metabolic stability and pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Metabolic profiling : Use human liver microsomes to assess CYP450-mediated degradation. For ND-11543, intrinsic clearance (Cl) was 12 µL/min/mg, indicating moderate stability .
- PK enhancement : Co-administer CYP inhibitors (e.g., 1-aminobenzotriazole, ABT) in rodent models to prolong half-life (>24 hours observed for ND-11543) .
- Table: Key PK Parameters for ND-11543 :
| Parameter | Value |
|---|---|
| AUC | >11,700 ng·hr/mL |
| Half-life () | >24 hours |
| Protein binding | 98% (human plasma) |
Q. How to address contradictory efficacy data between in vitro and in vivo models?
- Methodological Answer :
- Hypothesis testing : If in vitro potency (e.g., MIC = 0.0625 µM) does not translate to in vivo efficacy, evaluate:
Bioavailability : Measure plasma exposure (C, AUC) and tissue penetration via LC-MS .
Resistance mechanisms : Perform whole-genome sequencing of post-treatment bacterial isolates to identify mutations in QcrB .
- Case study : ND-11543 showed no exposure-efficacy correlation in mice, suggesting off-target effects or host-mediated responses. Validate via transcriptomic profiling of infected tissues .
Q. What strategies are effective for structure-activity relationship (SAR) analysis of this scaffold?
- Methodological Answer :
- Core modifications :
Substituent variation : Replace the 3-chloro-2-methylphenyl group with fluorinated or heteroaromatic amines (e.g., ND-11564 with 4-(3-trifluoromethylphenoxy)benzyl group showed improved MIC) .
Scaffold hopping : Test imidazo[2,1-b]thiazole-5-carbohydrazides (e.g., anti-breast cancer analogs with IC = 8.38–11.67 µM against MCF-7 cells) .
- Computational tools : Perform molecular docking to predict binding to QcrB (PDB: 5ZQK) or VEGFR-2 (for oncology applications) .
Data Contradiction Analysis
Q. How to resolve discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
